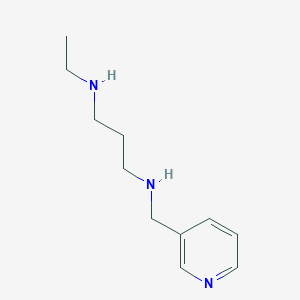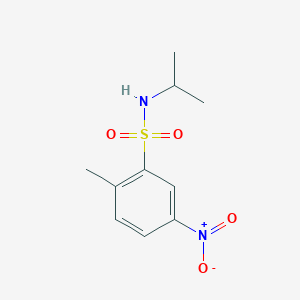
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine
概要
説明
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine is a chemical compound that belongs to the class of diamines It features a pyridine ring attached to a propanediamine backbone, with an ethyl group on one of the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine typically involves the reaction of 3-pyridinemethanol with N-ethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
[ \text{3-Pyridinemethanol} + \text{N-Ethyl-1,3-propanediamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and suitable solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the pyridine ring.
Substitution: Various substituted derivatives of the original compound, depending on the nucleophile used.
科学的研究の応用
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N1-Methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine
- N1-Ethyl-N3-(2-pyridinylmethyl)-1,3-propanediamine
- N1-Ethyl-N3-(4-pyridinylmethyl)-1,3-propanediamine
Uniqueness
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine is unique due to the specific positioning of the pyridine ring and the ethyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-ethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-12-7-4-8-14-10-11-5-3-6-13-9-11/h3,5-6,9,12,14H,2,4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKGQCDADGEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one](/img/structure/B3168596.png)
![2-benzoyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B3168604.png)
![8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3168620.png)
![2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B3168621.png)
![3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3168625.png)



amine](/img/structure/B3168654.png)


amine](/img/structure/B3168683.png)

![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
